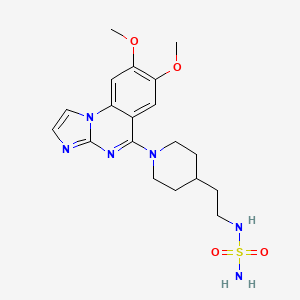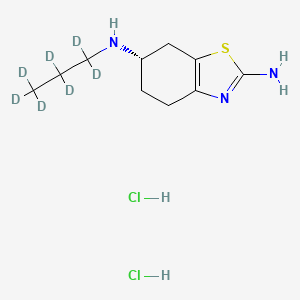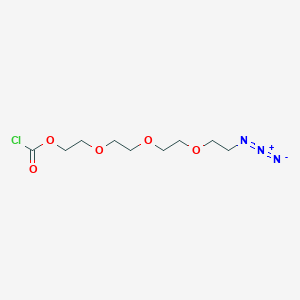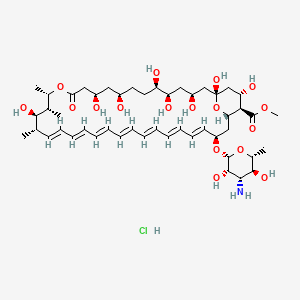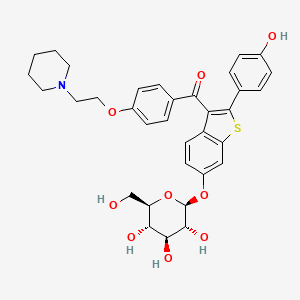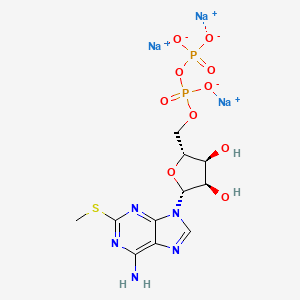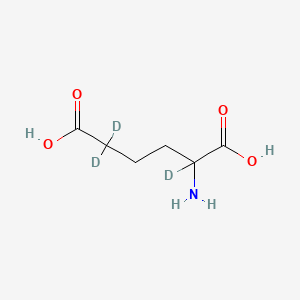
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid is a labelled version of 2-Aminohexanedioic acid, which is a metabolite in the principal biochemical pathway of lysine. This compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes.
Métodos De Preparación
The synthesis of DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid involves the incorporation of deuterium atoms at specific positions in the molecule. The exact synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic labelling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amino acids.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lysine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of amino acid transport and utilization.
Medicine: Utilized in research on metabolic disorders and diseases related to lysine metabolism, such as hyperlysinemia.
Industry: Applied in the development of pharmaceuticals and nutritional supplements, where precise isotopic labelling is required for quality control and analysis .
Mecanismo De Acción
The mechanism of action of DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The deuterium labelling allows researchers to track its movement and transformation within these pathways, providing insights into the molecular targets and biochemical processes involved. This compound can interact with enzymes and transporters specific to lysine metabolism, influencing various cellular functions and metabolic outcomes.
Comparación Con Compuestos Similares
DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid is unique due to its stable isotope labelling, which distinguishes it from other similar compounds such as:
2-Aminohexanedioic acid:
DL-2-Amino-1,6-hexanedioic acid: Another variant without isotopic labelling, used in similar research applications but without the precision tracking capabilities.
Lysine: An essential amino acid involved in protein synthesis, which serves as a precursor in the metabolic pathway leading to the formation of 2-Aminohexanedioic acid.
The stable isotope labelling of this compound provides a significant advantage in research, allowing for more accurate and detailed studies of metabolic processes and pathways.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
2-amino-2,5,5-trideuteriohexanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i3D2,4D |
Clave InChI |
OYIFNHCXNCRBQI-FBYXXYQPSA-N |
SMILES isomérico |
[2H]C([2H])(CCC([2H])(C(=O)O)N)C(=O)O |
SMILES canónico |
C(CC(C(=O)O)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
